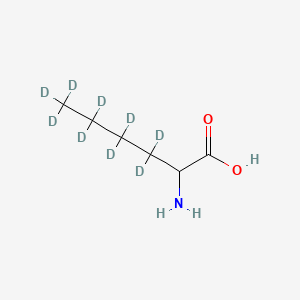
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid, also known as DL-Norleucine, is a deuterated amino acid derivative. This compound is characterized by the presence of nine deuterium atoms, which are isotopes of hydrogen. The deuteration of the molecule makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid typically involves the incorporation of deuterium atoms into the amino acid structure. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium. This process can be facilitated using deuterated reagents and solvents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar hydrogen-deuterium exchange techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms and enzyme kinetics. The compound’s unique isotopic composition allows for precise tracking and analysis in various experimental setups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-2-Aminohexanoic Acid: The non-deuterated version of the compound.
L-Norleucine: The L-isomer of the amino acid, which has different stereochemistry.
DL-2-Aminocaproic Acid: Another amino acid with a similar structure but without deuterium atoms.
Uniqueness
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific disciplines.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
LRQKBLKVPFOOQJ-YNSOAAEFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)O)N |
Kanonische SMILES |
CCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12297802.png)
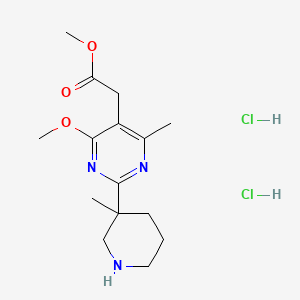
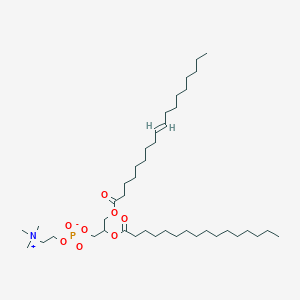
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)
![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)

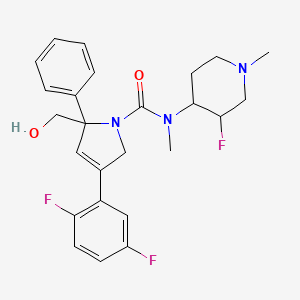

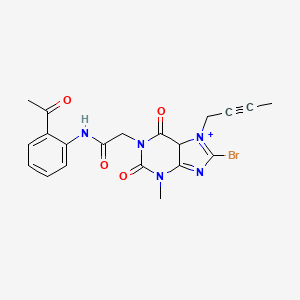

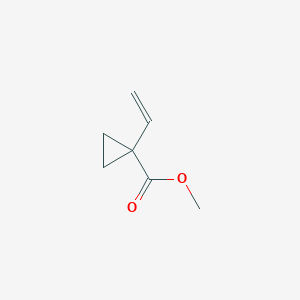

![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)

